3-Cyclopropyl-2-hydroxybenzaldehyde
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Overview
Description
3-Cyclopropyl-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C10H10O2 . It is a solid substance and is not intended for human or veterinary use, but is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O2/c11-6-8-2-1-3-9(10(8)12)7-4-5-7/h1-3,6-7,12H,4-5H2 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.19 . It is a solid substance and should be stored at 2-8°C .Scientific Research Applications
Synthesis Techniques
The synthesis of 3-arylcoumarins has been facilitated through an ultrasound-assisted one-pot acylation/cyclization reaction between N-acylbenzotriazoles and 2-hydroxybenzaldehydes. This method highlights the efficiency of using ultrasound for rapid, clean conversions under mild, solvent-free, and chromatography-free conditions, which may be applicable to derivatives of 3-Cyclopropyl-2-hydroxybenzaldehyde for generating compound libraries (Wet-osot et al., 2016).
Catalytic Applications
Research on the remote benzylic C(sp3)–H oxyfunctionalization directed by the para-hydroxyl group has been developed for the transformation of 4-hydroxybenzyl compounds into aromatic carbonyl compounds using Cu(OAc)2 as the catalyst. This process, being ligand- and additive-free, offers a sustainable approach for the functionalization of primary and secondary benzyl groups, potentially relevant for modifying this compound for pharmaceutical or material science applications (Jiang et al., 2014).
Material Science and Coordination Chemistry
The synthesis of cyclophosphazene-supported tetranuclear copper assemblies demonstrates the potential for creating complex inorganic structures with multiple contiguous rings. The use of hydroxybenzaldehydes as ligands in the formation of these structures indicates the possibility for derivatives of this compound to be utilized in designing novel coordination complexes for material science applications (Chandrasekhar et al., 2008).
Environmental Chemistry
A study on the preconcentration and detection of copper(II) ions in water samples using Schiff base-modified octadecyl silica disks before flame atomic absorption spectrometric determination showcases an environmental application. This method, employing ligands derived from hydroxybenzaldehydes, demonstrates the potential for this compound derivatives to be utilized in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Safety and Hazards
Future Directions
While specific future directions for 3-Cyclopropyl-2-hydroxybenzaldehyde were not found in the search results, research involving cyclopropane rings, which are present in this compound, continues to be a topic of interest. For example, a recent study reported a novel protocol towards electron-rich olefins based on converting these species from acting as H-bonding donors to acceptors . Another study discussed the functionalization of cyclopropyl C–H bonds via transition-metal catalysis .
Mechanism of Action
Target of Action
Similar compounds, such as benzaldehydes, have been shown to target cellular antioxidation systems . These systems play a crucial role in maintaining the redox balance within cells and protecting them from oxidative stress.
Mode of Action
It’s worth noting that benzaldehydes, especially those with an ortho-hydroxyl group, have been found to disrupt cellular antioxidation systems . They do this by destabilizing cellular redox homeostasis, leading to the inhibition of microbial growth .
Biochemical Pathways
Benzaldehydes have been associated with the disruption of oxidative stress-response pathways . This disruption can lead to a variety of downstream effects, including the inhibition of microbial growth .
Pharmacokinetics
Similar compounds, such as hydroxybenzaldehydes, have been studied using liquid chromatography tandem mass spectrometry (lc-ms/ms) for pharmacokinetic analysis .
Result of Action
Benzaldehydes have been found to effectively inhibit fungal growth by targeting cellular antioxidation components .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
They can act as substrates for enzymes, interact with proteins, and participate in redox reactions .
Cellular Effects
Benzaldehydes have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzaldehydes can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzaldehydes can undergo various chemical reactions over time, which may influence their stability and degradation .
Dosage Effects in Animal Models
Benzaldehydes have been shown to have vasculoprotective effects in both in vitro and in vivo studies .
Metabolic Pathways
Benzaldehydes can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway .
Transport and Distribution
Benzaldehydes can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
The localization of benzaldehydes can be influenced by various factors, including targeting signals and post-translational modifications .
properties
IUPAC Name |
3-cyclopropyl-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-2-1-3-9(10(8)12)7-4-5-7/h1-3,6-7,12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIFLIGOKXQCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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